molecular formula C₂₅H₂₉DO₃ B1157987 3-O-Benzyl Estriol-d1

3-O-Benzyl Estriol-d1

Cat. No.: B1157987
M. Wt: 379.51
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Deuterated Analogs in Modern Scientific Inquiry

Deuterated analogs, which incorporate the stable isotope deuterium (B1214612) (a heavy isotope of hydrogen), are particularly prominent in scientific inquiry. The primary advantage of using deuterated steroids is the ability to differentiate between endogenous hormones (those naturally produced by the body) and exogenous, administered hormones that have the same chemical structure. nih.gov This capability is invaluable in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug.

Furthermore, deuterated internal standards are considered the gold standard for quantitative mass spectrometry. nih.govtexilajournal.com Their use significantly enhances the accuracy and precision of measurements by correcting for matrix effects and potential analyte loss during sample processing. texilajournal.com Researchers also employ deuterated analogs to investigate metabolic pathways and study the fragmentation patterns of molecules in mass spectrometry, providing deeper insights into chemical structures and reaction mechanisms.

Rationale for Strategic Chemical Modifications in Steroid Derivatives

The chemical structure of a steroid is often strategically modified to achieve specific research objectives. These modifications can range from introducing isotopic labels to adding functional groups that alter the molecule's properties. In the case of 3-O-Benzyl Estriol-d1 (B583480), two key modifications are present: the addition of a benzyl (B1604629) group and the incorporation of a deuterium atom.

The benzyl group (Bn), a common protecting group in organic synthesis, is attached to the oxygen at the 3-position of the estriol (B74026) molecule. wikipedia.orgtandfonline.com This modification serves multiple purposes. It can prevent the highly reactive 3-hydroxyl group from participating in unwanted side reactions during the synthesis of more complex steroid derivatives. tandfonline.commdpi.com Additionally, altering the functional groups on a steroid can modify its biological activity, receptor binding affinity, and metabolic stability, which is a key area of investigation in the development of new therapeutic agents. tandfonline.complos.org

The second modification is the introduction of a deuterium atom, creating the "-d1" analog. This isotopic labeling is what makes the compound a valuable tool for analytical chemistry, enabling its use as a high-fidelity internal standard for the quantification of unlabeled 3-O-Benzyl Estriol or related estriol metabolites. nih.govnih.gov

Overview of 3-O-Benzyl Estriol-d1 as a Specialized Research Compound

This compound is a synthetic, deuterated derivative of estriol, a major estrogen produced during pregnancy. drugbank.com As a specialized research chemical, its primary function is to serve as an internal standard in quantitative bioanalytical assays. lgcstandards.comlgcstandards.com The presence of both the benzyl protecting group and the deuterium label makes it a highly specific tool for researchers who are either synthesizing estriol derivatives or require an exceptionally precise standard for measuring estriol or its analogs in experimental samples. biosynth.com

The table below outlines the key physicochemical properties of 3-O-Benzyl Estriol and its deuterated form.

Property3-O-Benzyl EstriolThis compound
Synonyms Estriol 3-benzyl ether, (16α,17β)-3-(Phenylmethoxy)-estra-1,3,5(10)-triene-16,17-diol-
CAS Number 18650-87-8 biosynth.com1366363-19-0 pharmaffiliates.com
Molecular Formula C₂₅H₃₀O₃ biosynth.comC₂₅H₂₉DO₃ pharmaffiliates.com
Molecular Weight 378.5 g/mol biosynth.com379.51 g/mol pharmaffiliates.com
Form Likely a solid at room temperature cymitquimica.comNot specified
Solubility Soluble in organic solvents cymitquimica.comNot specified

Scope and Objectives of Academic Investigations Involving Estriol-d1 Derivatives

Academic and clinical research involving estriol and its derivatives spans several disciplines, and the use of labeled compounds like this compound is integral to the quality of these investigations. The primary objective for using this compound is to achieve accurate quantification of estrogens in various biological samples. nih.gov

Key research areas include:

Endocrinology and Clinical Diagnostics: Estriol levels are monitored during pregnancy to assess fetal health and placental function. drugbank.com Accurate measurement, facilitated by stable isotope dilution mass spectrometry using standards like this compound, is crucial for clinical decision-making.

Pharmacology and Drug Development: Researchers synthesize and evaluate estriol derivatives to explore their therapeutic potential. nih.govnih.gov Studies may investigate how modifications to the estriol structure affect its interaction with estrogen receptors (ERα and ERβ) and its potential application in hormone replacement therapy or as a treatment for conditions like multiple sclerosis. plos.orgdrugbank.com

Cancer Research: The role of estrogens in hormone-dependent cancers, such as breast cancer, is a major area of study. nih.gov Research may focus on the metabolism of estrogens and their derivatives, and how these metabolites interact with cellular components. plos.org Precise analytical methods are essential for understanding these complex pathways.

Properties

Molecular Formula

C₂₅H₂₉DO₃

Molecular Weight

379.51

Synonyms

(16α,17β)-3-(Phenylmethoxy)-estra-1,3,5(10)-triene-16,17-diol-d1;  3-(Benzyloxy)-estra-1,3,5(10)-triene-16α,17β-diol-d1;  Estriol-d1 3-Benzyl Ether; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 3 O Benzyl Estriol D1

Chemical Synthesis Pathways for Estriol (B74026) Derivatives

The construction of complex estriol derivatives hinges on precise control over reactive sites within the steroid scaffold. This requires a multi-step approach where hydroxyl groups are selectively protected or left available for subsequent reactions, and isotopic labels are introduced with high regioselectivity and stereoselectivity.

Benzylation Techniques for Selective Phenolic Hydroxyl Protection in Steroids

The selective protection of the C-3 phenolic hydroxyl group in the estriol molecule is a foundational step in the synthesis of 3-O-Benzyl Estriol-d1 (B583480). This selectivity is achievable due to the higher acidity of the phenolic hydroxyl group compared to the secondary and tertiary alcoholic hydroxyls at the C-16 and C-17 positions.

The Williamson ether synthesis is a widely employed and robust method for this transformation. organic-chemistry.orgnih.gov This reaction involves the deprotonation of the hydroxyl group by a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a benzyl (B1604629) halide. organic-chemistry.orgcommonorganicchemistry.com

Key Reagents and Conditions:

Reagent TypeExamplesRole in Reaction
Substrate EstriolThe steroid scaffold containing the hydroxyl groups.
Alkylating Agent Benzyl bromide (BnBr), Benzyl chloride (BnCl)Provides the benzyl group for the ether linkage. commonorganicchemistry.com
Base Sodium hydride (NaH), Silver(I) oxide (Ag₂O)Deprotonates the hydroxyl group to form the nucleophilic phenoxide.
Solvent N,N-dimethylformamide (DMF), Tetrahydrofuran (THF)Provides the medium for the reaction.

The choice of base is critical for achieving selectivity. Strong bases like sodium hydride (NaH) can effectively deprotonate the C-3 phenolic hydroxyl. organic-chemistry.org However, to enhance selectivity and avoid reaction with the less acidic alcoholic hydroxyls, milder bases such as silver(I) oxide (Ag₂O) can be utilized. organic-chemistry.org The reaction is typically performed in a dry, aprotic solvent like DMF or THF to prevent quenching of the base and the reactive phenoxide intermediate. nih.gov The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) until the starting material is consumed. nih.gov

Stereoselective Introduction of Deuterium (B1214612) into the Estriol Scaffold

Introducing a deuterium atom at a specific, non-exchangeable position within the estriol scaffold, such as the C-1 position, requires precise chemical methods. Direct hydrogen-deuterium exchange (HDX) is a common strategy. wikipedia.org This can be catalyzed by acids, bases, or transition metals. wikipedia.orgnih.govresearchgate.net

For introducing deuterium onto the aromatic A-ring of an estrogen, acid-catalyzed exchange is a viable method. nih.gov Strong deuterated acids can facilitate the electrophilic aromatic substitution of a proton for a deuteron (B1233211). nih.gov A review of synthetic procedures for deuterium-labeled steroids highlights various techniques applicable for creating internal standards for metabolic studies. nih.gov

Common Deuteration Strategies:

MethodCatalysts/ReagentsMechanism/Application
Acid-Catalyzed Exchange Deuterated Brønsted or Lewis acids (e.g., D₂SO₄, CF₃COOD)Electrophilic aromatic substitution on the A-ring. nih.govhelsinki.fi
Base-Catalyzed Exchange Deuterated bases (e.g., NaOD in D₂O)Involves keto-enol tautomerism, typically for positions alpha to a carbonyl group. nih.gov
Transition Metal Catalysis Iridium, Ruthenium, or Palladium complexesC-H activation followed by exchange with a deuterium source (e.g., D₂ gas, D₂O). researchgate.net
Multi-step Synthesis Sodium borodeuteride (NaBD₄), Deuterium gas (D₂)Used for specific site labeling via reduction of a ketone or double bond, often requiring the synthesis of a suitable precursor. nih.gov

Achieving stereoselective deuteration at the C-1 position specifically often involves a multi-step synthetic sequence starting from a suitable precursor, rather than direct exchange on the final estriol molecule. This provides greater control over the position and stereochemistry of the incorporated label. nih.gov

Multistep Synthesis Approaches for Complex Steroid Analogs

A plausible synthetic pathway for 3-O-Benzyl Estriol-d1 would involve:

Selective Benzylation: Protection of the C-3 phenolic hydroxyl group of estriol as the first step to prevent its participation in subsequent reactions.

Stereoselective Deuteration: Introduction of the deuterium atom at the C-1 position using a regioselective method.

Purification: Chromatographic purification of the final product to ensure high purity.

This strategic planning is essential in steroid chemistry to manage the reactivity of multiple functional groups and achieve the desired complex molecular architecture. core.ac.uk

Purification and Characterization Techniques for Research-Grade Purity

Ensuring the chemical and isotopic purity of this compound is paramount for its use as a reference or internal standard. This requires advanced separation and analytical methodologies to isolate the target compound from reaction byproducts and confirm its structure unequivocally.

Chromatographic Separation Methods for Labeled Steroids

Chromatography is the cornerstone of steroid purification. tandfonline.com High-Performance Liquid Chromatography (HPLC) is particularly powerful for separating complex mixtures of steroids, including structural isomers and isotopically labeled analogs. thermofisher.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis. nih.gov

Stationary Phases: Octadecylsilane (C18 or ODS) columns are standard, offering good separation for lipophilic compounds like steroids. nih.gov Phenyl or biphenyl phases can provide alternative selectivity, which is particularly useful for separating aromatic isomers. thermofisher.com

Mobile Phases: Mixtures of water with organic modifiers like acetonitrile or methanol are typically used. Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures. thermofisher.com

Detection: Ultraviolet (UV) detection is common for steroids with chromophores. For more sensitive and specific analysis, HPLC systems are often coupled with mass spectrometers (LC-MS). thermofisher.com

For preparative or semi-preparative work, the collected fractions containing the purified compound are concentrated to yield the final product. dshs-koeln.denih.gov The purity of these fractions is then assessed using analytical HPLC.

Spectroscopic and Analytical Techniques for Confirming Synthetic Outcome

A combination of spectroscopic techniques is required to confirm the successful synthesis of this compound, verifying the presence and position of both the benzyl group and the deuterium label.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation of organic molecules, including complex steroids. nih.govresearchgate.net

¹H NMR: The successful benzylation at the C-3 position is confirmed by the disappearance of the phenolic -OH proton signal and the appearance of characteristic signals for the benzyl group's aromatic and methylene (B1212753) (-CH₂-) protons. The incorporation of deuterium at C-1 is confirmed by the disappearance or significant reduction in the intensity of the corresponding aromatic proton signal in the ¹H spectrum.

¹³C NMR: The carbon spectrum provides information on the entire carbon skeleton. The assignment of signals can be aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups. rsc.org

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nucleus. It provides a clean spectrum showing a signal only at the position of deuteration, confirming the site of labeling and allowing for the determination of isotopic enrichment.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. This will be one mass unit higher than the unlabeled 3-O-Benzyl Estriol.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. researchgate.net

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from impurities before mass analysis. nih.gov Fragmentation of the parent ion in the mass spectrometer generates a characteristic pattern of daughter ions, which serves as a structural fingerprint to further confirm the identity of the compound. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Isotopic Purity

The synthesis of isotopically labeled standards like this compound is a multi-step process that demands careful optimization to achieve high chemical yields and exceptional isotopic purity. The introduction of a deuterium atom onto the estriol scaffold, while preserving the integrity of the protective benzyl ether, requires a nuanced understanding of catalytic processes, protecting group stability, and reaction scalability.

Catalytic Approaches in Deuteration Reactions of Steroids

The selective introduction of deuterium into a steroid framework is a cornerstone of synthesizing labeled analogues for metabolic studies and as internal standards in mass spectrometry. nih.govprinceton.edu Catalytic methods are paramount, offering pathways for direct hydrogen isotope exchange (HIE) or stereospecific addition of deuterium across unsaturated bonds. The choice of catalyst and deuterium source is critical for controlling the position and level of deuterium incorporation.

Modern deuteration techniques often employ transition metal catalysts that can activate C-H bonds or facilitate hydrogenation with deuterium gas (D₂) or from a deuterium-donating solvent like deuterium oxide (D₂O). nih.gov For a molecule like estriol, catalytic deuteration could theoretically be approached in several ways, such as the reduction of a precursor with a double bond or through direct HIE on the aromatic A-ring or other positions.

Key catalytic systems used in steroid deuteration include:

Homogeneous Catalysis : Complexes like Tris(triphenylphosphine)chlororhodium(I), known as Wilkinson's catalyst, have been used for the selective reduction of carbon-carbon double bonds in steroids via homogeneous catalytic hydrogenation. acs.orgresearchgate.net By substituting hydrogen gas with deuterium gas, this method can introduce deuterium atoms with high stereospecificity.

Heterogeneous Catalysis : Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation and can be employed for deuteration reactions. However, its high activity can sometimes lead to over-reduction or side reactions, and its use must be carefully managed in the presence of sensitive functional groups like benzyl ethers, which are susceptible to hydrogenolysis. organic-chemistry.orgresearchgate.net

Iron Catalysis : Recent advancements have demonstrated that nanostructured iron catalysts can facilitate the selective deuteration of arenes and heterocycles using D₂O, an inexpensive and readily available deuterium source. nih.gov This method is highly attractive due to its scalability and the use of an abundant, non-precious metal.

Photoredox Catalysis : This emerging technique uses light to drive redox reactions, enabling the installation of deuterium at specific sites, such as α-amino sp³ C-H bonds, using D₂O as the isotope source. princeton.eduprinceton.edu While its application to the estriol core would require specific functionalization, it represents the frontier of selective deuteration methodology.

The optimization of these catalytic reactions involves fine-tuning parameters such as temperature, pressure, solvent, and reaction time to maximize deuterium incorporation at the desired position while minimizing isotopic scrambling and degradation of the steroid substrate.

Table 1: Comparison of Catalytic Approaches for Steroid Deuteration
Catalyst TypeTypical ReagentsMechanismAdvantagesConsiderations
Homogeneous Rhodium (e.g., Wilkinson's Catalyst)D₂ gasDeuterium addition across C=C bondsHigh selectivity and stereospecificity researchgate.netRequires unsaturated precursor; cost of catalyst.
Heterogeneous Palladium (e.g., Pd/C)D₂ gasDeuterium addition; HydrogenolysisWidely available and effective.Can cleave benzyl ether protecting groups researchgate.net
Heterogeneous IronD₂O, H₂ (or D₂) pressureHydrogen Isotope Exchange (HIE)Uses inexpensive D₂O; scalable; non-precious metal nih.govMay require high temperatures or pressures.
Photoredox CatalysisD₂O, photocatalyst, lightHydrogen Atom Transfer (HAT) followed by deuterationHigh selectivity for specific C-H bonds (e.g., α-amino) princeton.eduSubstrate scope may be limited to specific functionalities.

Scalability Considerations for Research Applications

Transitioning the synthesis of a complex molecule like this compound from a small, laboratory-scale preparation to a larger scale suitable for extensive research applications presents significant challenges. Research applications, such as in vivo metabolic studies or widespread use as an internal standard, may require gram-level quantities, necessitating a robust and efficient synthetic route. researchgate.netmdpi.com

Key considerations for scalability include:

Cost and Availability of Reagents : The deuterium source is often a primary cost driver. While deuterium gas can be expensive, the use of D₂O is a more economical alternative. nih.gov Methodologies that utilize D₂O efficiently are therefore highly desirable for large-scale work. The cost of catalysts, particularly those based on precious metals like palladium and rhodium, must also be factored in.

Process Robustness and Safety : Reactions that are manageable on a milligram scale may become hazardous or difficult to control at a larger scale. Exothermic reactions, the use of pyrophoric reagents (like NaH), or high-pressure gas reactions require specialized equipment and stringent safety protocols.

Catalyst Efficiency and Recycling : For catalytic steps, the catalyst loading (amount of catalyst relative to the substrate) should be minimized to reduce costs. The potential for recovering and recycling the catalyst is a major factor in the economic viability of a large-scale process. researchgate.net

Reaction Time and Throughput : Long reaction times can create bottlenecks in a synthetic sequence. The development of high-throughput methods, such as microcontinuous flow processes, can significantly improve efficiency and yield. Ultrasound-assisted processes have also been shown to facilitate deuteration and can be scaled up. researchgate.net

Purification : Chromatographic purification, while effective in the lab, can be cumbersome and costly at scale. Developing a process that yields a product of high purity with minimal chromatographic intervention (e.g., through crystallization) is a critical goal for scalability.

Recent research has focused on developing scalable deuteration methods, such as the use of heterogeneous iron catalysts that can produce deuterated compounds on a kilogram scale, demonstrating the feasibility of large-scale production of isotopically labeled compounds. nih.gov

Table 3: Scalability Factors in Deuterated Steroid Synthesis
FactorChallengeMitigation Strategy
Deuterium SourceHigh cost of D₂ gas.Develop methods using inexpensive D₂O; recycle deuterated solvents. nih.govresearchgate.net
CatalystCost of precious metal catalysts (Pd, Rh); catalyst deactivation.Use of inexpensive, abundant metal catalysts (e.g., iron); catalyst recycling. nih.gov
Reaction ConditionsLong reaction times; safety of high-pressure or hazardous reagents.Employ continuous flow reactors; use ultrasound to accelerate reactions. researchgate.net
PurificationChromatography is not ideal for large quantities.Optimize reaction for high purity; develop crystallization procedures.

Advanced Analytical Method Development and Validation Utilizing 3 O Benzyl Estriol D1

Application of 3-O-Benzyl Estriol-d1 (B583480) as a Stable Isotope Internal Standard in Mass Spectrometry

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. 3-O-Benzyl Estriol-d1, with its deuterium (B1214612) label, serves as an ideal internal standard for the quantification of 3-O-Benzyl Estriol (B74026) or related compounds.

Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

In LC-MS/MS, this compound is added to samples at a known concentration at the beginning of the analytical process. It co-elutes with the unlabeled analyte from the liquid chromatography column, and both are subsequently ionized and fragmented in the mass spectrometer. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte. This approach effectively corrects for variations in sample extraction, injection volume, and instrument response.

Methodologies for the analysis of estrogens, including estriol, often utilize LC-MS/MS for its high sensitivity and specificity. nih.gov The development of these methods requires careful optimization of both chromatographic and mass spectrometric conditions. mednexus.org The use of a stable isotope-labeled internal standard like this compound is crucial for achieving reliable and reproducible results. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

For certain analytes, GC-MS offers high chromatographic resolution. researchgate.net In GC-MS methods for estrogen analysis, derivatization is often necessary to improve the volatility and thermal stability of the compounds. nih.gov When using this compound as an internal standard in GC-MS, it is essential that the derivatization reaction proceeds similarly for both the labeled and unlabeled compounds. The resulting derivatized ions are then monitored in the mass spectrometer to determine the analyte concentration.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for determining the concentration of a substance with high accuracy. The fundamental principle of IDMS involves equilibrating a known amount of an isotopically enriched standard, such as this compound, with the sample containing the analyte of interest. By measuring the altered isotopic ratio of the element in the mixture using a mass spectrometer, the exact amount of the analyte in the original sample can be calculated. This method is considered a primary ratio method and is often used to certify reference materials. The implementation of IDMS with this compound would provide the highest level of accuracy for the quantification of its unlabeled counterpart.

Method Validation Parameters for Research Bioanalytical Assays

The validation of a bioanalytical method is critical to ensure its reliability for its intended purpose. Key parameters are assessed to demonstrate that the method is accurate, precise, and robust.

Assessment of Matrix Effects and Ion Suppression/Enhancement Mitigation

Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.govnih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as this compound, is the most effective way to compensate for matrix effects. Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, thus ensuring accurate quantification.

Table 1: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard

ParameterWithout Internal StandardWith this compound
Ion Suppression Inaccurate (low) quantificationAccurate quantification
Ion Enhancement Inaccurate (high) quantificationAccurate quantification
Variability HighLow

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Evaluation of Linearity, Sensitivity, and Limit of Quantification in Research Samples

A bioanalytical method must be linear over a specific concentration range. This is demonstrated by analyzing calibration standards at multiple concentrations and showing that the response is proportional to the concentration. The use of this compound as an internal standard helps to ensure a linear response by correcting for any non-linearities in the system.

Sensitivity is another crucial parameter, defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. austinpublishinggroup.com Methods for estrogen analysis often require high sensitivity, with LOQs in the low pg/mL range. nih.gov The development of highly sensitive assays for estrogens has been a focus of research, with LC-MS/MS being a preferred technique. nih.govresearchgate.net

Table 2: Typical Method Validation Parameters for an Estrogen Assay

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
LOQ Precision (%CV) < 20%
LOQ Accuracy (% Bias) Within ±20%

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Precision, Accuracy, and Reproducibility in Laboratory-Based Studies

In quantitative analytical chemistry, precision, accuracy, and reproducibility are critical metrics for method validation. Precision refers to the closeness of repeated measurements to each other, accuracy indicates the closeness of a measured value to a known true value, and reproducibility assesses the consistency of results across different labs or conditions. The use of a SIL-IS like this compound is the gold standard for ensuring high levels of these metrics in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

By adding a known quantity of the internal standard to each sample at the very beginning of the analytical process, it experiences the same procedural variations as the target analyte. This includes inconsistencies in pipetting, extraction, and instrumental analysis. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out many potential errors. Research on estrogen analysis demonstrates that methods employing SIL-IS consistently achieve high precision and accuracy. For instance, studies report intra- and inter-day precision values, expressed as the relative standard deviation (%RSD), of less than 15%, with accuracy, expressed as relative error (%RE), also falling within a ±15% range, which is a widely accepted benchmark for bioanalytical method validation. nih.gov

Table 1: Representative Precision and Accuracy Data from Estrogen Assays Using Stable Isotope-Labeled Internal Standards

Parameter Acceptance Criteria Typical Reported Values Reference
Intra-day Precision (%RSD) &lt;15% 0.58% - 1.59% researchgate.net
Inter-day Precision (%RSD) &lt;15% 0.46% - 1.41% researchgate.net
Accuracy (%RE) Within ±15% of nominal 96.05% - 101.85% mdpi.com
Precision at LOQ (%RSD) &lt;20% &lt;20% nih.gov
Accuracy at LOQ (%RE) Within ±20% of nominal &lt;20% nih.gov

LOQ: Limit of Quantitation; %RSD: Relative Standard Deviation; %RE: Relative Error

Sample Preparation Techniques in Conjunction with Stable Isotope Internal Standards

The primary goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering compounds, and concentrate the analyte to a level suitable for detection. The use of a SIL-IS such as this compound is indispensable for monitoring and correcting for analyte loss during these multi-step procedures.

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two of the most common techniques for preparing biological and environmental samples. sigmaaldrich.com SPE involves passing a liquid sample through a solid sorbent that retains the analyte, which is later eluted with a different solvent. sigmaaldrich.comnih.gov LLE partitions compounds between two immiscible liquid phases. The efficiency and recovery of these processes can be affected by numerous variables, including the choice of sorbent/solvent, pH, and flow rate. nih.govbg.ac.rs

Optimizing these parameters is crucial for method development. bg.ac.rs By incorporating this compound, analysts can accurately track the recovery of the native estriol. Since the physical and chemical properties of the deuterated standard are nearly identical to the analyte, it partitions and extracts with the same efficiency. Any loss of the internal standard is proportional to the loss of the analyte, allowing for a reliable correction factor to be applied, thereby ensuring accurate quantification even with incomplete or variable recovery. nih.gov

Table 2: Parameters Optimized in SPE/LLE for Estrogen Analysis

Extraction Technique Parameter Optimized Purpose Reference
SPE Sorbent Type (e.g., C18, MCX) To maximize analyte retention and selectivity. nih.govnih.gov
SPE Sample pH To ensure the analyte is in the correct ionic state for retention. bg.ac.rs
SPE Elution Solvent Composition To selectively elute the analyte while leaving interferences behind. nih.govbg.ac.rs
LLE Extraction Solvent To maximize the partitioning of the analyte from the aqueous phase. nih.gov
LLE Salt Content (Salting Out) To decrease analyte solubility in the aqueous phase and improve extraction efficiency. researchgate.net

Estrogens often exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, which can limit the sensitivity of the assay. nih.gov Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome this limitation. A reactive moiety is attached to the estrogen molecule, typically at a hydroxyl group, to introduce a readily ionizable group or improve chromatographic properties. thermofisher.cnresearchgate.net Reagents like dansyl chloride are used to enhance fluorescence detection and ionization for LC-MS. mdpi.comnih.gov

A significant challenge with derivatization is that the reaction can be incomplete or variable. This is another area where a SIL-IS like this compound is critical. The internal standard undergoes the same derivatization reaction as the analyte. By measuring the ratio of the derivatized analyte to the derivatized internal standard, any variability in the reaction efficiency is normalized, leading to precise and accurate results. nih.gov This approach allows for the confident quantification of estrogens at the sub-picogram-per-milliliter levels required for many clinical and research applications. nih.govthermofisher.cn

Overcoming Analytical Challenges in Complex Biological and Environmental Matrices

Complex matrices such as blood plasma, urine, tissue homogenates, and river sediment contain a multitude of endogenous compounds like lipids, proteins, and salts. nih.govnih.govresearchgate.net During LC-MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. nih.gov

The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects. Because this compound is structurally almost identical to the analyte, it has the same chromatographic retention time and is affected by ion suppression or enhancement to the same degree as the native estriol. By calculating the analyte-to-internal standard signal ratio, the unpredictable influence of the matrix is effectively nullified. This ensures that the method provides accurate results regardless of the matrix variations between different samples, a critical requirement for analyzing estrogens in diverse and challenging samples from clinical patients or environmental sites. nih.govresearchgate.net

Biochemical and Metabolic Pathway Investigations Utilizing 3 O Benzyl Estriol D1

Tracing Metabolic Fates of Estriol (B74026) and Derivatives in In Vitro Systems

The use of 3-O-Benzyl Estriol-d1 (B583480) is instrumental in delineating the metabolic pathways of estriol and its derivatives in controlled laboratory settings. The benzyl (B1604629) group at the 3-position protects the phenolic hydroxyl group, a primary site for conjugation, allowing researchers to investigate metabolism at other positions on the steroid nucleus. The deuterium (B1214612) label serves as a unique mass signature for detection by mass spectrometry. clearsynth.com

Hepatic Microsomal and Cytosolic Incubation Studies

In vitro studies using human liver microsomes and cytosol are fundamental to predicting the metabolic clearance of a compound. When 3-O-Benzyl Estriol-d1 is incubated with hepatic microsomes, which contain the bulk of cytochrome P450 (CYP450) enzymes, the primary reactions expected are hydroxylations at various positions on the estriol backbone. The benzyl group may also be a target for metabolism.

Cytosolic fractions, containing soluble enzymes like sulfotransferases (SULTs), are used to study conjugation reactions that occur on available hydroxyl groups. While the 3-position is protected in the parent compound, any metabolites generated through microsomal incubations that possess new hydroxyl groups could be substrates for cytosolic enzymes.

Table 1: Hypothetical Metabolite Profile of this compound in Human Liver Microsomal Incubations

Putative MetaboliteMetabolic ReactionEnzyme Family
2-Hydroxy-3-O-Benzyl Estriol-d1Aromatic HydroxylationCYP450
4-Hydroxy-3-O-Benzyl Estriol-d1Aromatic HydroxylationCYP450
16α,17β-Dihydroxy-3-O-benzyl-estra-1,3,5(10)-trien-6-one-d1Aliphatic HydroxylationCYP450
Estriol-d1O-debenzylationCYP450

Enzyme Kinetics and Substrate Specificity Determinations

Determining the kinetic parameters of the enzymes responsible for metabolizing this compound is crucial for understanding its metabolic fate. Studies with recombinant human enzymes can identify the specific isoforms involved and their efficiency in metabolizing the compound. For instance, if O-debenzylation occurs, the resulting Estriol-d1 becomes a substrate for enzymes like UGT1A1 and SULT1E1. nih.govuef.fi

The kinetic behavior of these enzymes can be complex. For example, UGT1A1-catalyzed glucuronidation of estrogens like estradiol (B170435) has been shown to follow sigmoidal (autoactivation) kinetics rather than classical Michaelis-Menten kinetics. nih.govdoi.org It is plausible that the glucuronidation of estriol-d1 would exhibit similar characteristics.

Table 2: Illustrative Enzyme Kinetic Parameters for Estriol Conjugation

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Kinetic Model
UGT1A1Estradiol~22 (S50)VariableHill (Autoactivation)
SULT1E1Estradiol~0.02VariableMichaelis-Menten
UGT1A3EstradiolHigh µM rangeLower than UGT1A1Michaelis-Menten

Note: This table presents illustrative data based on studies with estradiol to infer the potential kinetics for estriol. The S50 value for UGT1A1 reflects its sigmoidal kinetics.

Investigation of Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Research Models

Once the protective benzyl group is removed, the resulting Estriol-d1 is subject to phase II conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the estrogen, facilitating its excretion. nih.gov Glucuronidation can occur at the 3, 16α, or 17β hydroxyl groups, catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes. oup.com Sulfation, catalyzed by sulfotransferases (SULTs), predominantly occurs at the 3-position. uef.fioup.com

By using this compound, researchers can initially bypass metabolism at the 3-position and focus on the conjugation of other hydroxyl groups or the metabolism of the parent compound through other pathways. The subsequent removal of the benzyl group then allows for the study of conjugation at the newly freed 3-OH position.

Elucidation of Biotransformation Mechanisms

The stable isotope label in this compound is a key feature for elucidating the mechanisms of its biotransformation.

Identification of Novel Metabolites through Stable Isotope Tracing

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and drug metabolism studies. clearsynth.comosti.gov When analyzing samples from in vitro incubations by liquid chromatography-mass spectrometry (LC-MS), the deuterium atom in this compound creates a characteristic mass shift. This allows for the confident identification of all metabolites derived from the parent compound, as they will all carry the deuterium label. This technique is especially powerful for identifying novel or unexpected metabolites against a complex biological background. The mass spectrometer can be programmed to specifically search for pairs of signals separated by the mass of the deuterium atom, distinguishing drug-related material from endogenous components. nih.govbiorxiv.orgacs.org

Deuterium Labeling for Confirmation of Metabolic Sites and Pathways

Deuterium labeling is invaluable for confirming specific metabolic pathways. nih.gov The presence of the deuterium atom in a product ion in a tandem mass spectrometry (MS/MS) experiment can confirm that a particular fragment of the molecule originated from the labeled precursor. This helps in structure elucidation of the metabolites.

Furthermore, the kinetic isotope effect (KIE) can be exploited. If the deuterium is placed at a site of metabolism, the cleavage of the carbon-deuterium (C-D) bond may be slower than the corresponding carbon-hydrogen (C-H) bond. This can lead to a shift in metabolism towards other sites, a phenomenon known as metabolic switching. While the single deuterium in this compound is primarily a tracer, its strategic placement at a potential site of metabolism could provide insights into reaction mechanisms.

Application in Animal Model Metabolism and Disposition Studies

The use of isotopically labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. In the context of steroid hormone research, this compound serves as a valuable tool for investigating metabolic pathways and disposition in preclinical animal models. Its structural similarity to endogenous estrogens, combined with the presence of a stable deuterium isotope, allows for precise tracing and differentiation from naturally occurring hormones. Methodologies focus on elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the exogenous compound, providing mechanistic insights into its biological fate.

Pharmacokinetic Methodologies in Animal Models

The analytical determination of the compound and its metabolites in these complex biological matrices requires highly sensitive and specific techniques. ugent.benih.gov Commonly employed methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). japsonline.commdpi.comresearchgate.net These methods allow for the accurate quantification of the deuterated compound and its metabolites, even at very low concentrations.

Pharmacokinetic parameters are then derived from the concentration-time data. A study on the oral administration of estriol in dogs provides a relevant example of the types of parameters that would be assessed. nih.govresearchgate.net

Table 1: Example Pharmacokinetic Parameters of Estriol in Dogs Following Oral Administration This table presents data for the related compound estriol as a methodological example.

ParameterDay 1Day 7
Cmax (pg/mL) 206 - 1128206 - 1128
Tmax (h) < 1< 1
AUC(0-24h) (pg*h/mL) 789 - 5718789 - 5718

Data sourced from a study on estriol pharmacokinetics in dogs. nih.govresearchgate.net

In addition to plasma pharmacokinetics, studies may also investigate the tissue distribution of the compound to understand its accumulation in target organs and potential sites of metabolism.

Role of Deuterium in Differentiating Endogenous vs. Exogenous Compound Fate

The primary advantage of utilizing this compound in metabolic studies is the presence of the deuterium atom. medchemexpress.com Since estriol is an endogenous estrogen in many species, the administration of a non-labeled exogenous version would make it impossible to distinguish between the administered compound and the naturally present hormone. The deuterium label acts as a stable isotopic tracer that does not significantly alter the compound's chemical or physiological properties. medchemexpress.com

Mass spectrometry is the key analytical technique that leverages this isotopic labeling. A mass spectrometer can differentiate between the molecular weight of the deuterated compound (this compound) and its non-deuterated, endogenous counterpart. This allows researchers to selectively track the fate of the administered drug.

Table 2: Mass-to-Charge Ratio (m/z) Distinction

CompoundMolecular FormulaApproximate Molecular WeightDistinguishing Feature
Endogenous Estriol C18H24O3288.38Natural isotopic abundance
This compound C25H29D1O3377.52+1 mass unit from deuterium

This distinction is critical for several reasons:

Accurate Pharmacokinetics: It allows for the precise measurement of the absorption, distribution, metabolism, and excretion of the exogenous compound without interference from endogenous levels.

Metabolite Identification: Metabolites formed from this compound will also retain the deuterium label, enabling their unambiguous identification in a complex mixture of endogenous metabolites. This is crucial for understanding the specific metabolic pathways that the administered compound undergoes, such as hydroxylation, glucuronidation, or sulfation, which are common for steroids. wikipedia.org

Mechanistic Insights: By tracing the labeled compound, researchers can gain insights into processes like enterohepatic recirculation, a phenomenon observed with estriol where it is excreted in the bile, reabsorbed in the intestine, and returned to the liver. nih.govresearchgate.net

Applications of 3 O Benzyl Estriol D1 As a Research Probe and Standard

Use in In Vitro Biochemical and Cellular Assays

In controlled laboratory settings, 3-O-Benzyl Estriol-d1 (B583480) serves as a critical reagent for precise and accurate measurements in various biochemical and cellular experiments.

The quantification of steroids produced or metabolized by cells in vitro is fundamental to endocrinology research. 3-O-Benzyl Estriol-d1 is ideally suited for this purpose when used as an internal standard in isotope dilution mass spectrometry (ID-MS) methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

When researchers study steroidogenesis in cell lines (e.g., human adrenal, ovarian, or placental cells), they need to measure the concentration of secreted steroids like estriol (B74026) in the cell culture medium. By adding a known amount of this compound to the sample at the beginning of the extraction process, any variability or loss during sample preparation, extraction, and analysis affects both the analyte (endogenous estriol) and the standard equally. sigmaaldrich.com Because the stable isotope-labeled standard has nearly identical physicochemical characteristics to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. sigmaaldrich.com The mass spectrometer, however, can distinguish between the two based on their mass difference. The ratio of the analyte's signal to the internal standard's signal is used to calculate the precise concentration of the endogenous steroid, thereby correcting for experimental variations and improving the accuracy and reliability of the results.

Table 1: Representative Performance of an LC-MS/MS Assay for Steroid Quantification Using a Deuterated Internal Standard

ParameterAnalyte: EstriolPerformance MetricDescription
Linearity (R²) Estriol> 0.99Indicates a strong linear relationship between the concentration and the instrument response across a defined range. nih.gov
Intra-day Precision (%CV) Estriol< 10%Measures the consistency of results within the same day's analytical run. allenpress.com
Inter-day Precision (%CV) Estriol< 15%Measures the consistency of results across different analytical runs on different days. allenpress.com
Accuracy (%) Estriol85-115%Represents how close the measured value is to the true value, often assessed with quality control samples. waters.com

Receptor binding assays are used to determine the affinity of a ligand for its receptor. nih.gov Traditionally, these assays have utilized radiolabeled ligands. However, non-radioactive methods, including those based on mass spectrometry, are also employed. In a competitive binding assay format, a labeled ligand competes with an unlabeled ligand for a limited number of receptor binding sites. uwyo.edumerckmillipore.com

In this context, a deuterated steroid like this compound could be used in specialized MS-based binding assays. The assay would involve incubating the receptor, the deuterated steroid (as the labeled ligand), and varying concentrations of an unlabeled test compound. After separation of the receptor-bound fraction from the unbound fraction, the amount of deuterated steroid bound to the receptor is quantified by LC-MS/MS. A decrease in the bound deuterated steroid indicates that the test compound has displaced it, allowing for the determination of the test compound's binding affinity (expressed as Ki or IC50). The use of a labeled standard is critical for the accurate quantification needed to derive these binding parameters.

Table 2: Illustrative Data from a Competitive Receptor Binding Assay

Test CompoundReceptor TargetIC50 (nM)Interpretation
Estriol (unlabeled) Estrogen Receptor α5High affinity, effectively displaces the labeled ligand.
Compound X Estrogen Receptor α500Moderate affinity, requires a higher concentration to displace the labeled ligand.
Compound Y Estrogen Receptor α> 10,000Low to no affinity, does not effectively compete for the binding site.

Isotopically labeled steroids are invaluable for studying the function and kinetics of enzymes that synthesize or metabolize steroids, as well as proteins that transport them across cell membranes. For example, to study the activity of an enzyme that modifies estriol, this compound can be used as a substrate in an in vitro reaction with purified enzymes or cell lysates.

The reaction mixture is analyzed over time by LC-MS/MS. The mass spectrometer can simultaneously monitor the decrease of the deuterated substrate (e.g., this compound) and the appearance of the deuterated product. This allows researchers to calculate the rate of the enzymatic reaction with high specificity and sensitivity, avoiding interference from any endogenous, non-deuterated steroids present in the biological matrix. This approach is critical for characterizing enzyme kinetics (e.g., determining Vmax and Km) and for screening potential enzyme inhibitors. nih.gov

Role in Steroidomics and Metabolomics Research

Steroidomics, a sub-field of metabolomics, involves the comprehensive analysis of all steroids and their metabolites in a biological system. This high-throughput approach relies heavily on robust and accurate analytical methods, where labeled internal standards are indispensable.

Modern research often requires the simultaneous measurement of a large panel of steroid hormones and their metabolites from a single, small biological sample. endocrine-abstracts.orgplos.org High-throughput methods using LC-MS/MS are the standard for this type of analysis. endocrine-abstracts.org In these complex assays, which may quantify dozens of steroids at once, the inclusion of stable isotope-labeled internal standards is essential for reliable quantification. sigmaaldrich.comnih.gov

This compound would serve as the specific internal standard for estriol in such a panel. Its presence allows for accurate quantification of estriol even in the presence of numerous other structurally similar steroids. The use of a dedicated internal standard for each analyte, or at least for each class of steroids, helps to correct for variations in ionization efficiency caused by co-eluting compounds from the complex sample matrix (matrix effects), a significant challenge in metabolomics. nih.gov This ensures that the resulting steroid profile is a true and accurate representation of the biological state. nih.gov

For any quantitative analytical method, proper calibration and rigorous quality control (QC) are paramount to ensure that the data generated are accurate, precise, and reproducible over time. waters.com In comprehensive steroid analysis, this compound plays a key role in both of these areas.

Calibration: A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte (e.g., estriol). allenpress.com In each of these standards, a fixed amount of the internal standard (this compound) is added. The curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. plos.org This internal calibration method corrects for instrument variability and ensures that concentrations of unknown samples are calculated accurately. allenpress.com

Quality Control: QC samples, which are typically prepared at low, medium, and high concentrations within the calibration range, are analyzed alongside the unknown samples in every analytical batch. nih.govwaters.com These QC samples also contain the internal standard. The measured concentrations of the QC samples must fall within predefined limits of accuracy and precision for the results of the unknown samples to be considered valid. The consistent performance of the internal standard is critical to the success of the QC system, providing confidence in the reported steroid concentrations. waters.com

Contributions to Mechanistic Investigations in Chemical Biology

The isotopic labeling of bioactive molecules, such as in this compound, provides a powerful tool for elucidating complex biochemical processes. The introduction of deuterium (B1214612), a stable, heavier isotope of hydrogen, allows researchers to probe the intricacies of enzymatic reactions and receptor interactions with high precision. This section explores the application of this compound as a research probe, focusing on its utility in studying reaction mechanisms through kinetic isotope effects and in defining structure-activity relationships from both chemical and enzymatic perspectives.

Probing Reaction Mechanisms through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a foundational concept in physical organic chemistry and chemical biology, denoting the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. The magnitude of the KIE can provide significant insights into the rate-determining step of a reaction mechanism, particularly whether a covalent bond to the isotopically labeled atom is broken in this step.

In the context of this compound, the deuterium label is strategically placed. While the exact position of the single deuterium atom is not specified in the compound name, for the purpose of mechanistic studies, it is often synthetically incorporated at a site of metabolic activity. For instance, if enzymatic hydroxylation or oxidation at a specific carbon-hydrogen bond of the estriol core is hypothesized to be a key metabolic pathway, placing a deuterium at that position would be informative.

The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-protium (C-H) bond due to the lower zero-point vibrational energy of the C-D bond. Consequently, if the C-D bond is broken in the rate-determining step, the reaction will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. This phenomenon, known as a primary kinetic isotope effect, can be quantified as the ratio of the rate constants (kH/kD).

Hypothetical research into the metabolism of the benzyl (B1604629) group of 3-O-Benzyl Estriol could serve as an example. The O-debenzylation is a common metabolic pathway for benzyl ethers, often catalyzed by cytochrome P450 enzymes. This process is believed to proceed via hydrogen atom abstraction from the benzylic carbon. If this compound were deuterated at the benzylic position, a significant primary KIE would be expected if this hydrogen abstraction is the rate-limiting step.

To illustrate this, consider the following hypothetical data from an in vitro metabolism study using human liver microsomes.

Table 1: Hypothetical Kinetic Isotope Effect on the Metabolism of 3-O-Benzyl Estriol
SubstrateRate of Metabolism (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
3-O-Benzyl Estriol150.05.0
This compound (benzylic deuterium)30.0

In this hypothetical scenario, the observed KIE of 5.0 would strongly suggest that the cleavage of the C-H bond at the benzylic position is the rate-determining step in the enzymatic O-debenzylation of 3-O-Benzyl Estriol. This information is crucial for understanding the enzyme's mechanism and can have implications for drug design, as deuteration at metabolically labile sites can be used to slow down clearance and improve a drug's pharmacokinetic profile.

Studying Structure-Activity Relationships from a Chemical and Enzymatic Interaction Standpoint

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a molecule relates to its biological activity. The introduction of a benzyl group at the 3-hydroxyl position of estriol, and the further isotopic labeling to create this compound, provides a unique probe for exploring these relationships, particularly concerning interactions with estrogen receptors (ERs) and metabolizing enzymes.

The 3-hydroxyl group of estrogens is a critical determinant for high-affinity binding to estrogen receptors. The presence of the bulky benzyl group in 3-O-Benzyl Estriol would be expected to significantly alter its binding affinity for ERα and ERβ compared to the parent molecule, estriol. This modification can be used to probe the steric tolerance of the ligand-binding pocket of the estrogen receptors.

Furthermore, the enzymatic stability of the 3-O-benzyl ether linkage is a key aspect of its chemical and biological profile. As a protected form of estriol, 3-O-Benzyl Estriol's estrogenic activity in vivo would be contingent on the rate and extent of its O-debenzylation to release the active estriol. Therefore, understanding the interaction of this compound with metabolizing enzymes, such as cytochrome P450s, is crucial.

This compound can be employed as a tool to dissect these interactions. For instance, in competitive binding assays, the affinity of 3-O-Benzyl Estriol for estrogen receptors can be quantified and compared to estriol and other C3-substituted analogs. This allows for a systematic evaluation of how modifications at this position affect receptor recognition.

Consider the following hypothetical data from an estrogen receptor binding assay and an enzymatic cleavage assay.

Table 2: Hypothetical Structure-Activity Relationship Data for Estriol Analogs
CompoundRelative Binding Affinity for ERα (%)Relative Binding Affinity for ERβ (%)Rate of Enzymatic Cleavage (nmol/min/mg protein)
Estriol100120N/A
3-O-Methyl Estriol10155.0
3-O-Benzyl Estriol2325.0
This compound235.0 (with benzylic deuterium)

This hypothetical data illustrates several key SAR points. The substitution at the 3-hydroxyl position dramatically reduces the binding affinity for both ERα and ERβ, with the larger benzyl group causing a more significant decrease than the smaller methyl group. This highlights the critical role of the free phenolic hydroxyl group for potent receptor binding.

From an enzymatic standpoint, the benzyl ether is cleaved more rapidly than the methyl ether, suggesting it may be a better pro-drug moiety if rapid release of estriol is desired. The significant reduction in the rate of cleavage for the deuterated analog (this compound) further supports the use of isotopic substitution to modulate metabolic stability, a key concept in drug development.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Deuterated and Derivatized Steroids

The synthesis of stable isotope-labeled steroids, such as 3-O-Benzyl Estriol-d1 (B583480), is crucial for their application as internal standards in mass spectrometry and for metabolic studies. nih.gov Research is continuously focused on developing more efficient, selective, and scalable synthetic routes.

Key objectives in developing new synthetic methods include:

Improving Deuterium (B1214612) Incorporation: Achieving high levels of deuterium incorporation at specific molecular positions is essential for the tracer's utility. Methods starting with a Δ(5)-steroid and involving base exchange with deuterium oxide are being refined for greater efficiency. nih.gov

Stereoselectivity: Ensuring the correct stereochemistry during synthesis is paramount, as biological activity is highly dependent on the three-dimensional structure of the steroid.

Versatility: Developing synthetic pathways that can be adapted to produce a wide range of deuterated and derivatized steroids from common precursors is a significant goal. This allows for the creation of a library of internal standards for comprehensive steroid profiling.

A review of published procedures for preparing deuterium-labeled analogs of natural steroid hormones highlights various techniques applicable to both research and clinical settings. nih.gov These methods are foundational for producing compounds like 3-O-Benzyl Estriol-d1, which are indispensable for human metabolism studies when used in conjunction with mass spectrometric techniques. nih.gov

Synthetic GoalMethodological ApproachKey AdvantageReference
Site-specific DeuterationBase-catalyzed exchange with D₂O followed by reduction with sodium borodeuteridePrecise introduction of deuterium atoms at specific positions (e.g., C-6, C-7) nih.gov
Structural ModificationOxidation of a methyl group followed by decarbonylationEfficient conversion (CH₃ to H) for creating analogs like 19-nor-steroids rsc.org
General Isotope LabelingReview of various published deuteration techniquesProvides a comprehensive toolkit for synthesizing a wide range of labeled steroids nih.gov

Integration of Stable Isotope Tracers in Multi-Omics Research Platforms

Stable isotope tracers are powerful tools for investigating the dynamics of metabolic pathways in vivo. maastrichtuniversity.nl The integration of compounds like this compound into multi-omics platforms—which combine data from genomics, proteomics, and metabolomics—represents a significant leap forward in understanding complex biological systems.

In metabolomics, stable isotope tracing allows researchers to follow the metabolic fate of a labeled molecule, providing insights into pathway activities and fluxes that cannot be obtained from static metabolite measurements alone. nih.gov Mass spectrometry is a central technology in this field, enabling the parallel measurement of numerous metabolites and their isotopologues. nih.govphysoc.org

The key applications in a multi-omics context include:

Fluxomics: By tracking the incorporation of deuterium from a labeled tracer into various downstream metabolites, researchers can quantify the rates of metabolic pathways. This is particularly valuable in studying diseases characterized by altered metabolism, such as cancer.

Dynamic Proteomics: The use of tracers like deuterium oxide (D₂O) allows for the measurement of protein turnover rates. researchgate.netnih.gov Integrating these measurements with proteomic data provides a dynamic view of how cellular protein landscapes respond to stimuli or disease states.

Personalized Medicine: Understanding an individual's unique metabolic profile through isotope tracing can help predict responses to therapies and guide personalized treatment strategies.

The use of stable isotope-resolved metabolomics is expanding from cell biology and drug development into areas like exercise physiology, demonstrating the broad applicability of these techniques. researchgate.net

Advancements in Microfluidic and Automated Analytical Systems for Steroid Analysis

The accurate quantification of steroids in biological samples is often challenging due to their low concentrations and the complexity of the biological matrix. nih.gov Advancements in analytical technology, particularly in microfluidics and automation, are overcoming these hurdles.

Microfluidic Systems: Digital microfluidics (DMF) has emerged as a powerful tool for analyzing minute samples, such as those from core needle biopsies (2-8 mg). nih.govcytofluidix.com These devices can perform sample extraction and cleanup on a chip, significantly reducing sample volume requirements and analysis time. nih.govcytofluidix.com This technology is particularly promising for applications in endocrinology and oncology, where tissue-specific steroid levels can provide critical diagnostic and prognostic information. mitacs.ca A DMF device coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been successfully used to quantify multiple steroids, including estradiol (B170435) and progesterone, from small tissue samples. nih.govcytofluidix.com

Automated Analytical Systems: Automation is key to achieving the high throughput required for large-scale clinical and research studies. Online coupling of extraction techniques like in-tube solid-phase microextraction (IT-SPME) with LC-MS/MS allows for the direct, automated analysis of steroids in complex matrices like saliva. researchgate.netmdpi.com These automated methods offer high sensitivity and specificity, require minimal sample preparation, and reduce the use of organic solvents. mdpi.com

TechnologyKey FeatureApplication in Steroid AnalysisReference
Digital Microfluidics (DMF)Analysis of very small sample volumes (1-10 mg)Quantification of multiple steroids in core needle biopsy tissues nih.govcytofluidix.com
Automated IT-SPME-LC-MS/MSOnline sample extraction and analysis with no organic solventsSensitive and high-throughput profiling of steroid hormones in saliva mdpi.com

Exploration of this compound in New Research Paradigms beyond Current Applications

While this compound is primarily utilized as an internal standard and metabolic tracer, its unique chemical structure opens doors to new research applications. The benzyl (B1604629) group at the 3-position and the deuterium label could be exploited in novel ways.

Potential future research directions include:

Development of Novel Therapeutic Agents: The derivatization of natural hormones can significantly alter their biological activity. For example, the synthetic derivative 1-benzyl-indole-3-carbinol showed a 1000-fold increased potency for arresting the growth of breast cancer cells compared to its parent compound. nih.gov Similarly, modifying the estriol (B74026) backbone could lead to the development of new selective estrogen receptor modulators (SERMs) with improved efficacy or safety profiles. The benzyl group could enhance binding affinity or alter interactions with metabolizing enzymes.

Pro-drug Development: The 3-O-benzyl group could function as a pro-drug moiety, designed to be cleaved by specific enzymes in target tissues. This could allow for targeted delivery of the active hormone, potentially minimizing systemic side effects.

Investigating Receptor-Ligand Interactions: The deuterated and benzylated structure of this compound could be used as a probe to study the dynamics of estrogen receptor binding in detail. The subtle changes in mass and vibrational frequencies due to deuteration might be detectable by advanced spectroscopic techniques, providing new insights into receptor conformation and activation.

New Formulations for Hormone Therapy: Research into new formulations of estriol, such as ultra-low concentration gels for vaginal application, is ongoing. researchgate.net Derivatized forms like 3-O-Benzyl Estriol could offer advantages in terms of stability, absorption, or localized action, making them candidates for inclusion in next-generation hormone replacement therapies.

By exploring these avenues, the utility of this compound and similar derivatized steroids can be expanded far beyond their current roles, potentially leading to new diagnostic tools and therapeutic interventions.

Q & A

Q. How is 3-O-Benzyl Estriol-d1 identified and characterized in research settings?

Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and chromatographic techniques (HPLC/GC) for purity assessment. Reference standards from authoritative databases like NIST Chemistry WebBook ensure accuracy . For structural specificity, the compound’s InChIKey (e.g., BJLPWUCPFAJINB-FLPKSHQQSA-N) facilitates database alignment and cross-referencing . Physical properties such as melting point and density are often omitted in early-stage studies due to compound instability .

Q. What are the recommended safety protocols for handling this compound in laboratory experiments?

Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified biohazard services. The compound is classified under GHS08 (suspected carcinogen; H351) and reproductive toxicity (H360) . Contaminated surfaces require ethanol-based decontamination, followed by aqueous rinsing .

Q. What standard experimental protocols are used to assess the stability of this compound under varying pH conditions?

Stability studies involve incubating the compound in buffers (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.5) and analyzing degradation via HPLC-MS. Accelerated stability testing at elevated temperatures (40–60°C) identifies major degradation pathways. For quantitative analysis, calibration curves are validated using NIST-certified reference materials .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Optimization focuses on protecting group strategies and catalyst selection. For example, DIBAL-mediated debenzylation requires controlled stoichiometry and toluene solvent to prevent over-reduction . Electron-donating groups (e.g., 3-O-benzyl) enhance nucleophilicity in glycosylation reactions, improving regioselectivity . Reaction progress is monitored via TLC and LC-MS, with purification via flash chromatography .

Q. What methodologies are employed to elucidate the antiproliferative mechanisms of this compound in hormone-independent cancer models?

Mechanistic studies use:

  • Flow cytometry to assess cell cycle arrest (e.g., increased sub-G1 populations in MDA-MB-231 cells) .
  • Wound healing and Boyden chamber assays to quantify migration/invasion inhibition .
  • Microtubule polymerization assays to measure tubulin assembly rates .
  • Luciferase reporter gene systems (e.g., T47D-KBluc cells) to evaluate estrogenic activity at IC50 concentrations .

Q. How should contradictory data on the estrogenic activity of this compound be analyzed and resolved in preclinical studies?

Contradictions arise from variations in cell models (e.g., ERα-positive vs. ERα-negative lines) or assay conditions (e.g., serum-free media vs. FBS-supplemented). Resolve discrepancies via:

  • Dose-response revalidation using ANOVA with Dunnett’s post-test .
  • Iterative data triangulation combining luciferase assays, transcriptomics, and receptor-binding studies .
  • Constraint-based statistical modeling to identify confounding variables (e.g., DMSO solvent effects) .

Q. What advanced chromatographic techniques are recommended for analyzing degradation products of this compound in long-term stability studies?

Use UHPLC-QTOF-MS with C18 columns (1.7 µm particle size) for high-resolution separation. Degradants are identified via:

  • Fragmentation patterns matched against spectral libraries (e.g., NIST MS Database) .
  • Isotopic labeling (e.g., deuterium in Estriol-d1) to track oxidation/hydrolysis pathways .
  • Forced degradation studies under UV light, heat, and oxidative stress to simulate real-time decay .

Key Notes

  • Data Integrity : Cross-validate findings using NIST standards and avoid non-peer-reviewed sources.
  • Ethical Compliance : Adhere to biosafety protocols for carcinogenic compounds .
  • Methodological Rigor : Employ iterative analysis for complex datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.